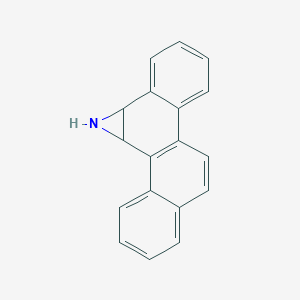
Chrysene-5,6-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chrysene-5,6-imine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and environmental monitoring. It is a polycyclic aromatic compound that is derived from chrysene, a common constituent of coal tar and other fossil fuels. Chrysene-5,6-imine has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
Chrysene-5,6-imine has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It can also inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. Chrysene-5,6-imine has been shown to bind to DNA, causing structural changes that can lead to DNA damage and cell death.
Biochemische Und Physiologische Effekte
Studies have shown that chrysene-5,6-imine can induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. Additionally, chrysene-5,6-imine has been shown to bind to DNA, causing structural changes that can lead to DNA damage and cell death. In animal studies, chrysene-5,6-imine has been shown to have low toxicity and to be well-tolerated at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of chrysene-5,6-imine is its potential as an anticancer agent, particularly in the treatment of drug-resistant cancers. Additionally, chrysene-5,6-imine has been shown to have low toxicity and to be well-tolerated at therapeutic doses. One limitation of chrysene-5,6-imine is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of chrysene-5,6-imine can be challenging, and the yield can vary depending on the method used.
Zukünftige Richtungen
Future research on chrysene-5,6-imine could focus on improving its solubility in water, which would make it easier to administer in vivo. Additionally, further studies could investigate the potential use of chrysene-5,6-imine in combination with other anticancer agents to improve its efficacy. In materials science, future research could focus on the development of new organic semiconductors and photovoltaic devices based on chrysene-5,6-imine. Finally, further studies could investigate the potential use of chrysene-5,6-imine as a fluorescent probe for the detection of other metal ions in environmental monitoring.
Synthesemethoden
The synthesis of chrysene-5,6-imine can be achieved through several methods, including the reaction of chrysene with nitrous acid or the reaction of chrysene with nitrosonium tetrafluoroborate. Another method involves the oxidation of chrysene with potassium permanganate followed by the reaction with hydroxylamine hydrochloride. The yield of chrysene-5,6-imine varies depending on the method used, but the purity can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Chrysene-5,6-imine has been studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Studies have shown that chrysene-5,6-imine can induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been studied for its potential use in materials science, particularly in the development of organic semiconductors and photovoltaic devices. Additionally, chrysene-5,6-imine has been used as a fluorescent probe for the detection of metal ions in environmental monitoring.
Eigenschaften
CAS-Nummer |
132335-15-0 |
|---|---|
Produktname |
Chrysene-5,6-imine |
Molekularformel |
C18H13N |
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
3-azapentacyclo[9.8.0.02,4.05,10.014,19]nonadeca-1(11),5,7,9,12,14,16,18-octaene |
InChI |
InChI=1S/C18H13N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-18(19-17)16(12)14/h1-10,17-19H |
InChI-Schlüssel |
ZRCKOBPZOSBFAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4C(N4)C5=CC=CC=C35 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4C(N4)C5=CC=CC=C35 |
Synonyme |
Ch-I mutagen chrysene-5,6-imine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



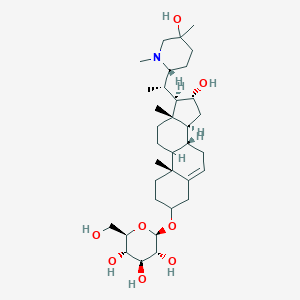
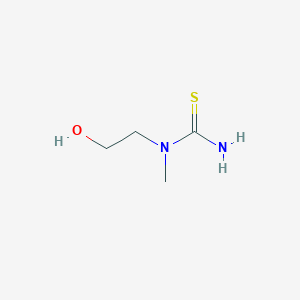
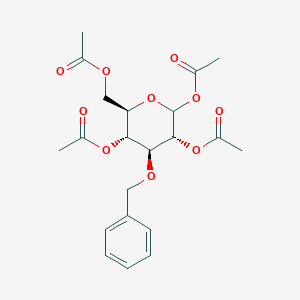
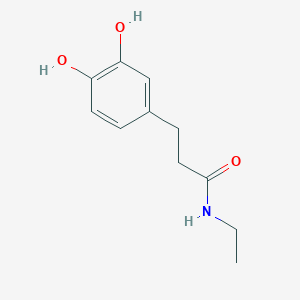
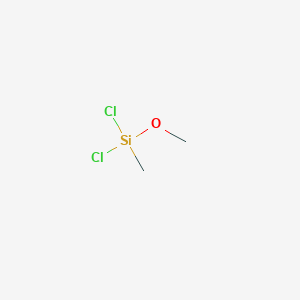
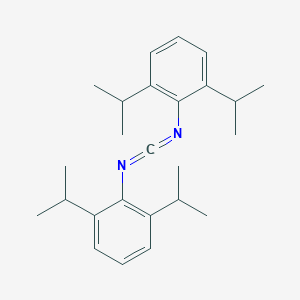
![N-[Bis(methylthio)methylene]-p-toluenesulfonamide](/img/structure/B160542.png)
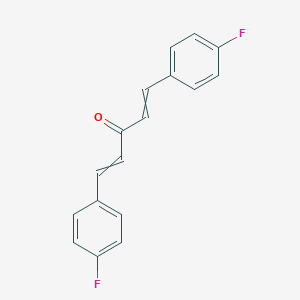
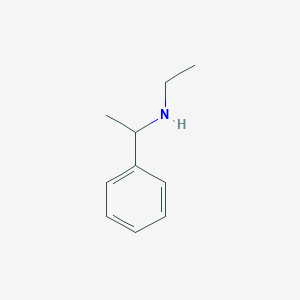
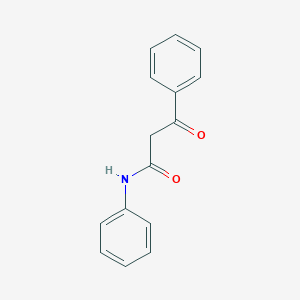
![Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester](/img/structure/B160551.png)
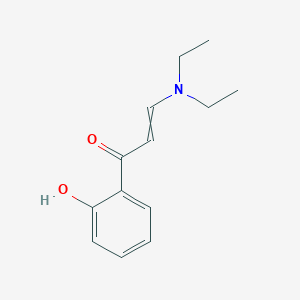
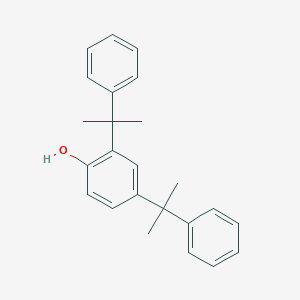
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B160555.png)